1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-7-10-24-23(25-19)28-15-13-26(14-16-28)18-22(29)27-11-8-21(9-12-27)17-20-5-3-2-4-6-20/h2-7,10,21H,8-9,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHWJQVAGPGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares key structural features and reported activities of the target compound with analogues from the literature:
Key Observations
Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluorine in , chlorine in ) improve target binding and metabolic stability. Bulky aromatic groups (e.g., benzoylphenoxy in ) enhance receptor selectivity but may reduce bioavailability.
Synthetic Strategies: Piperazine-piperidine ethanones are typically synthesized via reductive amination (e.g., NaBH3CN-mediated coupling in ) or nucleophilic substitution (e.g., microwave-assisted aryl coupling in ).
Structure-Activity Relationships (SAR): Piperazine substituents dictate receptor specificity: methylpyrimidine may favor PARP or kinase inhibition , while benzyl/fluorophenyl groups align with CNS targets . Ethanol bridges modulate conformational flexibility; shorter linkers (e.g., ethanone vs.
Q & A
Q. Resolution Strategy :
Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).
Perform orthogonal assays (e.g., SPR for binding affinity and cell-based functional assays) .
What computational methods are effective for predicting off-target interactions of this compound?
Q. Advanced Research Focus
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen-bond acceptors, aromatic rings) with known off-targets (e.g., dopamine D2 receptor) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to predict selectivity .
- Machine Learning : Use QSAR models trained on ChEMBL data to rank potential off-targets .
Validation : Compare predictions with experimental kinase profiling panels (e.g., Eurofins DiscoverX) .
How to design experiments to evaluate metabolic stability in preclinical models?
Q. Basic Research Focus
- In Vitro Assays :
- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Studies : Administer to Sprague-Dawley rats (IV/PO) and calculate bioavailability (AUC0–24h ratios) .
Advanced Consideration : Use deuterated analogs to block metabolic hot spots (e.g., benzylic positions) and extend half-life .
What analytical techniques are critical for characterizing this compound’s stereochemical purity?
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- NMR Spectroscopy : <sup>1</sup>H-NMR coupling constants (e.g., J = 10–12 Hz for trans piperazine conformers) confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries (e.g., CCDC 2092698) .
How does the compound’s logP influence its blood-brain barrier (BBB) permeability?
Q. Advanced Research Focus
- logP Optimization : Ideal logP 2–3 (predicted via ChemAxon) balances solubility and membrane permeability .
- In Silico Models : Use BBB score algorithms (e.g., SwissADME) to predict penetration .
- Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .
Data Interpretation : Compounds with polar surface area >80 Ų may require prodrug strategies for CNS delivery .
What strategies mitigate toxicity risks associated with piperazine-containing compounds?
Q. Advanced Research Focus
- Ames Test : Screen for mutagenicity using TA98 and TA100 strains .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM preferred) .
- Structural Mitigation : Replace piperazine with azepane to reduce hERG binding while retaining target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
